Dihydropyrido[2,3-b]pyrazin-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-6-4-9-5-2-1-3-8-7(5)10-6/h1-3,9H,4H2,(H,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXWZFHEGDMCKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of Dihydropyrido 2,3 B Pyrazin 3 One and Its Derivatives
Foundational Synthetic Routes to the Dihydropyrido[2,3-b]pyrazin-3-one Core
The construction of the fundamental this compound core can be achieved through several synthetic pathways, primarily involving cyclization and multi-component reactions.
Cyclization Reactions for Pyrido[2,3-b]pyrazine (B189457) Synthesis
A prevalent method for constructing the pyrido[2,3-b]pyrazine system involves the condensation of 1,2-dicarbonyl compounds with 1,2-arylenediamines. mdpi.com For instance, the reaction of 2,3-diaminopyridine (B105623) with a functionalized vicinal diketone in ethanol (B145695) is a common strategy to yield the pyrido[2,3-b]pyrazine core. researchgate.net This approach is versatile and allows for the introduction of various substituents onto the pyrazine (B50134) ring.
Another established route involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine (B92328) to afford 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones. nih.gov This method highlights the use of a pre-functionalized pyridine (B92270) precursor to build the fused pyrimidine (B1678525) ring.
Furthermore, intramolecular cyclization is a key step in several synthetic strategies. For example, a palladium-catalyzed coupling of 5-bromo-2,4-dichloropyrimidine (B17362) with crotonic acid, followed by intramolecular cyclization, yields the pyridopyrimidine system. nih.gov
Multi-component Reaction Strategies in Dihydropyrido[2,3-d]pyrimidine Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex heterocyclic systems like dihydropyrido[2,3-d]pyrimidines in a single step. rawdatalibrary.net These reactions are advantageous as they reduce waste and simplify synthetic procedures.
A notable example is the one-pot synthesis of 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. This reaction involves the condensation of 6-aminouracil, various aromatic aldehydes, and malononitrile. researchgate.net The mechanism typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps. researchgate.netnih.gov The use of catalysts, such as nano-sized zinc oxide or p-toluenesulfonic acid (p-TSA), can significantly improve the reaction yields and efficiency. researchgate.netnih.gov For instance, using 20 mol% p-TSA in ethanol has been shown to provide good to excellent yields of the desired pyrido[2,3-b]pyrazine derivatives. nih.gov
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Indane 1,3-dione, Aromatic Aldehydes, 2-Aminopyrazine | 20 mol% p-TSA, Ethanol, 9h | Pyrido[2,3-b]pyrazine derivatives | 82-89% | nih.gov |
| 6-Aminouracil, Aromatic Aldehydes, Malononitrile | Sulfonic acid functionalized SBA-15 | 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles | High | researchgate.net |
| Benzaldehyde, Meldrum's Acid, 6-Aminouracil | [γ-Fe2O3@-Hap-SO3H] nanocatalyst, solvent-free | Pyrido[2,3-d]pyrimidines | up to 94% | nih.gov |
Functionalization and Derivatization Strategies of this compound
Once the core scaffold is synthesized, further modifications are often necessary to enhance biological activity or explore structure-activity relationships.
Introduction of Substituents on the this compound Scaffold
The introduction of various substituents at different positions of the this compound ring system is a key strategy in medicinal chemistry. nih.gov Deprotonative lithiation followed by reaction with an electrophile is an effective method to functionalize the aromatic core. mdpi.com For example, 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) can be halogenated at the 8-position using a mixed lithium-zinc base. mdpi.com The resulting 8-iodo derivative can then undergo further reactions, such as copper-catalyzed C-N bond formation with azoles or direct substitution with various nucleophiles to introduce alkylamino, benzylamino, or aryloxy groups. mdpi.com
The substitution pattern at positions C2, C4, C5, and C6 is crucial for biological activity. nih.gov For 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, nitrogen-based substituents are most common at the C2 position, while oxygen substituents, particularly a carbonyl group, are prevalent at the C4 position. nih.gov The substitution at C5 and C6 often influences selectivity for specific biological targets. nih.gov
Synthesis of Chiral Dihydropyrido[2,3-b]pyrazine-2,3-dione Derivatives
The synthesis of chiral derivatives is of great interest for developing stereospecific therapeutic agents. One approach involves the reaction of starting materials with chiral auxiliaries. For instance, N-carboxyanhydrides can be prepared from β-t-butyl L-aspartate and γ-t-butyl L-glutamate by treatment with phosgene, which can then be used to introduce a chiral substituent at the nitrogen atom of the dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold. researchgate.net
Advanced Synthetic Transformations
Advanced synthetic transformations allow for the construction of more complex polycyclic systems based on the pyrido[2,3-b]pyrazine core. One such strategy involves the ring-opening transformation of 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govresearchgate.netoxazine-1,8-diones. mdpi.com These compounds can serve as building blocks for constructing polycyclic pyridones. mdpi.com For example, reaction with o-phenylenediamine (B120857) can lead to the formation of polycyclic benzimidazole-fused pyridones through a ring-opening and subsequent cyclization process. mdpi.com
Another advanced method involves the transformation of pyrido[2,3-d]pyrimidine (B1209978) derivatives into other di- and tri-heterocyclic systems, expanding the chemical space accessible from this versatile scaffold. researchgate.net
Ring-Opening and Recyclization Approaches in Pyridone Chemistry
The synthesis of pyridone-containing fused heterocycles, such as this compound, can be ingeniously approached through ring-opening and subsequent recyclization of a pre-existing heterocyclic ring. One such strategy involves the use of N-arylitaconimides, which can undergo a cascade reaction sequence. This process is initiated by the nucleophilic addition of an aminopyrimidine to the exocyclic double bond of the itaconimide. This is followed by an intramolecular transamidation and recyclization, ultimately leading to the formation of the desired pyridopyrimidine core. This methodology highlights a domino process that efficiently constructs the fused ring system.
While direct examples for the synthesis of this compound using this specific method are not extensively documented in readily available literature, the principle of using a nucleophilic amine to open a ring and subsequently form a new fused pyridine ring is a recognized synthetic strategy. For instance, the reaction of 2,3-diaminopyridine with functionalized vicinal diketones in ethanol is a common method to access the pyrido[2,3-b]pyrazine core. researchgate.net This condensation reaction, while not strictly a ring-opening/recyclization, demonstrates the formation of the pyrazine portion of the scaffold.
Stereoselective Synthesis of Dihydropyrido[2,3-b]pyrazine-2,3-dione Derivatives
Achieving stereocontrol during the synthesis of dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives is crucial for applications where specific three-dimensional arrangements of substituents are required, particularly in the development of chiral molecules with biological activity. Research has been directed towards the synthesis of these dione (B5365651) derivatives bearing chiral substituents on the nitrogen atom. stackexchange.com
While detailed experimental data on the stereoselective synthesis of the core dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold is emerging, analogous stereoselective syntheses of other dihydropyrrole and dihydropyridine (B1217469) systems provide insight into potential strategies. For example, the asymmetric ring-opening/cyclization of cyclopropyl (B3062369) ketones with primary amines, catalyzed by a chiral N,N'-dioxide/scandium(III) complex, has been shown to produce chiral 2,3-dihydropyrroles with high enantioselectivity through a kinetic resolution process. nih.gov Such organocatalytic and metal-catalyzed approaches could potentially be adapted for the stereoselective construction of dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives. The development of novel 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (B189722) derivatives has been reported, highlighting the synthetic accessibility of this class of compounds. nih.govnih.gov
Reactivity and Chemical Transformations of this compound
The chemical reactivity of the this compound system is dictated by the interplay of its constituent rings and functional groups. This section will examine the oxidation and reduction pathways of this scaffold, as well as its susceptibility to electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction Pathways of the this compound System
The dihydropyridone and pyrazine rings within the this compound system are susceptible to both oxidation and reduction, which can significantly alter the properties of the molecule. For the related 1,2-dihydropyrido[3,4-b]pyrazine system, it has been observed that oxidation to the corresponding aromatic 1-deazapteridine or reduction to the 1-deaza-5,6,7,8-tetrahydropteridine can lead to a diminution or loss of biological activity. nih.gov This suggests that the dihydro state of the pyridone ring is critical for certain biological functions.
The pyrazine ring can also be oxidized. For instance, novel pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives have been synthesized, indicating that the nitrogen atoms in the pyrazine ring can be readily oxidized. nih.gov The specific conditions for these transformations and the resulting products are dependent on the oxidizing or reducing agents employed. The oxidation of dihydropyridines to their corresponding pyridines is a common transformation and can be achieved using various oxidants.
Electrophilic and Nucleophilic Substitution Reactions in Dihydropyridopyrazine Scaffolds
The dihydropyridopyrazine scaffold possesses sites that are susceptible to both electrophilic and nucleophilic attack. The electron-rich nature of the dihydropyridine ring, in contrast to the electron-deficient pyrazine ring, influences the regioselectivity of these reactions.
Electrophilic Substitution: In related nitrogen-containing heterocyclic systems like imidazo[1,2-a]pyrazine, electrophilic substitution, such as bromination, preferentially occurs on the five-membered imidazole (B134444) ring rather than the more electron-deficient six-membered pyrazine ring. stackexchange.com The regioselectivity is governed by the ability of the ring to stabilize the intermediate carbocation. For dihydropyridopyrazine systems, electrophilic attack would be expected to favor the dihydropyridine ring.
Nucleophilic Substitution: The pyrazine and pyridone rings in the this compound scaffold can be susceptible to nucleophilic substitution, particularly if activated by electron-withdrawing groups or by the presence of a good leaving group. In the related pyrido[2,3-d]pyrimidin-7(8H)-one system, nucleophilic substitution of halogen atoms at various positions on the bicyclic ring is a well-established method for introducing diverse functional groups. researchgate.net For instance, 2-chloropyridopyrimidines readily undergo substitution with nitrogen and oxygen nucleophiles. researchgate.net This reactivity pattern suggests that halogenated derivatives of this compound could serve as versatile intermediates for further functionalization via nucleophilic substitution reactions. The regioselectivity of such substitutions can be influenced by the position of the substituent and the reaction conditions.
Structural Elucidation and Conformational Analysis of Dihydropyrido 2,3 B Pyrazin 3 One
Spectroscopic Characterization Techniques for Structural Assignmentresearchgate.netmdpi.comd-nb.infocore.ac.uknii.ac.jp
Spectroscopy is a cornerstone in the characterization of novel compounds. For the pyrido[2,3-b]pyrazine (B189457) family, a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, is employed to confirm molecular structures and probe their electronic nature. researchgate.netrsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of pyrido[2,3-b]pyrazine derivatives. researchgate.netrsc.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular framework. nih.gov
In the aromatic pyrido[2,3-b]pyrazine core, ¹H NMR spectra typically show distinct signals for the protons on both the pyridine (B92270) and pyrazine (B50134) rings. For instance, in 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196), the pyridine protons appear as doublets at approximately 8.28 ppm and 8.70 ppm. mdpi.com The chemical shifts and coupling constants (J-values) of these protons are sensitive to the placement and nature of substituents, providing valuable structural clues. nii.ac.jpnih.gov
For Dihydropyrido[2,3-b]pyrazin-3-one, the introduction of sp³-hybridized carbon and nitrogen atoms into the pyrazine ring leads to significant changes in the NMR spectrum. One-dimensional and two-dimensional (COSY) NMR experiments on related dihydropyridones have shown characteristic signals for geminal and vicinal protons in the non-aromatic ring. thescipub.com For a dihydropyrazine (B8608421) ring, one would expect to see upfield shifts for the protons attached to the saturated carbons, often appearing as complex multiplets due to spin-spin coupling. The presence of the ketone at the C-3 position and the N-H proton would also give rise to characteristic resonances. Computational methods, such as the GIAO method, can be employed to predict chemical shifts and support experimental findings. thescipub.com
Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of pyrido[2,3-b]pyrazine derivatives. High-Resolution Mass Spectrometry (HRMS) provides exact mass data, confirming the proposed molecular formula and stoichiometry of both the ligands and their metal complexes. researchgate.net The fragmentation patterns observed in the mass spectrum can also offer structural information. For the parent pyrido[2,3-b]pyrazine, the molecular ion peak is the most abundant (base peak) at m/z 131. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. mdpi.comsapub.org In this compound, key vibrational bands would include:
C=O stretch: A strong absorption band, typically in the range of 1650-1700 cm⁻¹, characteristic of the amide or ketone carbonyl group within the pyrazinone ring. sapub.org
N-H stretch: A band in the region of 3100-3400 cm⁻¹ corresponding to the N-H group(s) in the dihydropyrazine ring. sapub.org
C=N and C=C stretches: Absorptions in the 1500-1630 cm⁻¹ region, indicative of the pyridine ring and the remaining double bond in the pyrazinone ring. sapub.org
Aromatic C-H stretch: Signals typically appearing above 3000 cm⁻¹. mdpi.com
Studies on related crystalline diazines at low temperatures have provided highly resolved spectra, allowing for detailed vibrational assignments supported by DFT calculations. core.ac.uk
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying the colorful complexes and donor-acceptor systems based on the pyrido[2,3-b]pyrazine scaffold. rsc.org The parent pyrido[2,3-b]pyrazine exhibits absorption maxima in the UV region, corresponding to π→π* and n→π* transitions within the aromatic system. nih.govnist.gov
When donor groups (like amines) and acceptor groups (the pyrido[2,3-b]pyrazine core) are combined, new, lower-energy absorption bands appear in the visible region. researchgate.net These are known as intramolecular charge transfer (ICT) transitions. researchgate.net The position of these bands is sensitive to solvent polarity, a phenomenon known as solvatochromism. researchgate.net By systematically modifying the substituents on the pyrido[2,3-b]pyrazine framework, the electronic band gap can be fine-tuned, resulting in materials that absorb and emit light across the entire visible spectrum, from blue to red. researchgate.netrsc.org This tunability is critical for applications in materials science, such as in organic light-emitting diodes (OLEDs). rsc.org
The table below summarizes the UV-Vis absorption data for selected pyrido[2,3-b]pyrazine derivatives.
| Compound | Maximum Absorption Wavelength (λmax) | Transition Type | Reference |
|---|---|---|---|
| 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine amine derivatives | 394–449 nm | Intramolecular Charge Transfer (ICT) | researchgate.net |
| 2,3-di(thiophene-2-yl)pyrido[2,3-b]pyrazine amine derivatives | 438–473 nm | Intramolecular Charge Transfer (ICT) | researchgate.net |
| Rhenium(I) complexes of pyrido[2,3-b]pyrazine ligands | 375–500 nm | Metal-to-Ligand Charge Transfer (MLCT) | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination of Pyrido[2,3-b]pyrazine Complexesresearchgate.net
Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. rsc.org Several crystal structures of pyrido[2,3-b]pyrazine derivatives and their metal complexes have been determined, offering fundamental insights into their geometry. nih.govnih.gov
Studies on 2,3-diarylpyrido[2,3-b]pyrazines show that the central pyrido[2,3-b]pyrazine ring system is relatively planar. nih.gov However, the planarity can be distorted by bulky substituents or by the introduction of bromine atoms, which can cause the pyrazine and pyridine rings to be inclined to each other. nih.gov The dihedral angles between the central ring system and the peripheral aryl substituents are a key structural feature. For example, in 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the two thienyl rings are inclined to the pyridopyrazine mean plane by 6.16° and 86.66°. nih.gov
In metal complexes, X-ray crystallography confirms the coordination mode of the ligand. Pyrido[2,3-b]pyrazine typically acts as a bidentate ligand, binding to metal centers through the nitrogen atoms of the pyrazine ring. researchgate.netrsc.org The resulting complexes often exhibit distorted octahedral geometries. rsc.org
The table below presents selected crystallographic data for representative pyrido[2,3-b]pyrazine compounds.
| Compound | Crystal System | Space Group | Key Dihedral Angle(s) | Reference |
|---|---|---|---|---|
| 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | Monoclinic | P2₁/c | Pyridine/Pyrazine rings: 1.33°; Thienyl/Pyridopyrazine planes: 6.16°, 86.66° | nih.gov |
| 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | Monoclinic | P2₁/c | Pyridine/Pyrazine rings: 8.78°; Thienyl/Pyridopyrazine planes: 33.29°, 19.84° | nih.gov |
| 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine | Monoclinic | P2₁/c | Benzene ring/Fused ring plane: 14.0° | nih.gov |
Conformational Dynamics and Stability of this compound and its Derivativesrsc.org
While the aromatic pyrido[2,3-b]pyrazine system is largely planar, the saturation of one or more bonds in the pyrazine ring of this compound introduces significant conformational flexibility. The dihydropyrazine ring is no longer flat and can adopt various non-planar conformations, such as boat, twist-boat, or half-chair forms, similar to other six-membered heterocyclic rings.
The study of related 1,2-dihydropyrido[3,4-b]pyrazines has been important in identifying structural features necessary for biological activity, which are inherently linked to their three-dimensional shape and conformation. nih.gov Research on other dihydropyrimidinone systems has utilized NMR spectroscopy to analyze the conformation of the dihydro ring and the orientation of its substituents. nih.gov
The specific conformation adopted by this compound would be influenced by several factors:
The position of the remaining double bond and the two sp³-hybridized centers in the pyrazine ring (e.g., 1,2-dihydro vs. 1,4-dihydro vs. 7,8-dihydro isomers).
The steric and electronic effects of any substituents on the ring system.
Intramolecular hydrogen bonding involving the N-H and C=O groups.
Intermolecular interactions in the solid state or solvent effects in solution.
Computational modeling, in conjunction with experimental techniques like variable-temperature NMR, would be powerful tools to investigate the conformational landscape, determine the relative energies of different conformers, and understand the barriers to interconversion between them. The conformational dynamics are critical as they can directly influence the molecule's ability to interact with biological targets or participate in chemical reactions.
Computational and Theoretical Investigations of Dihydropyrido 2,3 B Pyrazin 3 One
Quantum Chemical Calculations on Dihydropyridopyrazine Systems
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecular systems. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure of a molecule, from which various properties like geometry, energy, and reactivity can be derived.
Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of computational cost and accuracy. It is extensively used to investigate the electronic characteristics of pyridopyrazine systems. For instance, a comprehensive theoretical study on pyrido(2,3-b)pyrazine-2,3-diol, a related scaffold, utilized DFT with the B3LYP hybrid functional and a 6-311G(d,p) basis set to perform geometry optimization and analyze its molecular structure. rjb.ro Such calculations confirm the stability of the optimized structure by ensuring all calculated vibrational frequencies are real. rjb.ro
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. rjb.roiiste.org A smaller energy gap suggests higher reactivity. In studies of donor-acceptor (D-A) type 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine amine derivatives, HOMO and LUMO energy levels were calculated via cyclic voltammetry and correlated with DFT calculations to understand their opto-electrochemical properties. researchgate.net These theoretical investigations are crucial for predicting how modifications to the molecular structure will influence its electronic behavior and potential applications in materials science or pharmacology. researchgate.netnih.gov
| Compound Type | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine amine derivatives | DFT/CV | -5.32 to -5.86 | -3.34 to -3.40 | 1.99 - 2.43 | researchgate.net |
| 2,3-di(thiophene-2-yl)pyrido[2,3-b]pyrazine amine derivatives | DFT/CV | -4.96 to -5.35 | -3.33 to -3.46 | Not Specified | researchgate.net |
The phenomenon of intramolecular charge transfer (ICT) is a key feature in donor-acceptor (D-A) molecular systems and significantly influences their optical and electronic properties. In certain pyridopyrazine derivatives designed with electron-donating and electron-accepting moieties, the absorption of light can promote an electron from a donor-centered orbital to an acceptor-centered orbital. This process is fundamental to their use as fluorescent probes and in optoelectronic devices. researchgate.net
Studies on a series of D-A type 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine amine derivatives have demonstrated this effect. researchgate.net The absorption spectra for these compounds show distinct ICT transitions, and they exhibit positive solvatochromism, where the emission wavelength shifts to a longer wavelength (red-shift) in more polar solvents. This behavior is a hallmark of an ICT process, where the excited state has a larger dipole moment than the ground state and is thus stabilized to a greater extent by polar solvents. Theoretical calculations using Time-Dependent DFT (TD-DFT) are often employed to support experimental findings and analyze the nature of these electronic transitions. researchgate.net The synthesis of various pyrido[2,3-d] rjb.ronih.govnih.govtriazolo[4,3-a]pyrimidines has been reported, and while many studies focus on their synthesis and cytotoxic activity, the underlying electronic properties driving their function can be explained by ICT principles. researchgate.netnih.gov
| Compound Series | Property | Wavelength Range (nm) | Observation | Reference |
|---|---|---|---|---|
| 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine amines | Absorption (ICT) | 394 - 449 | Represents the D-A architecture. | researchgate.net |
| Emission | 477 - 582 | Shows positive solvatochromism. | ||
| 2,3-di(thiophene/furan-2-yl)pyrido[2,3-b]pyrazine amines | Absorption (ICT) | 438 - 473 | Confirms ICT characteristics. | researchgate.net |
| Emission | 489 - 617 | Emission in the blue-orange region. |
Molecular Modeling and Simulation Approaches
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly valuable in drug discovery for visualizing how a ligand, such as a dihydropyrido[2,3-b]pyrazin-3-one derivative, interacts with its biological target.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is a cornerstone of structure-based drug design. Docking studies on pyridopyrazine and related scaffolds have been instrumental in identifying and optimizing inhibitors for various protein targets. nih.gov For example, docking of pyrido(2,3-b)pyrazine-2,3-diol against the protein 1FP1 suggested its medicinal potential. rjb.ro
In studies of pyrido[2,3-d]pyrimidine (B1209978) derivatives as inhibitors of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), molecular docking helped to elucidate the binding mechanism. nih.govresearchgate.net These simulations revealed key interactions, such as hydrogen bonds with specific amino acid residues like Lys188, that are crucial for inhibitory activity. nih.govresearchgate.net Similarly, docking studies have been applied to pyrazolo[3,4-d]pyrimidine derivatives to understand their activity against targets like CDK2 and DNA topoisomerase, confirming that hydrogen bonding and a good fit within the active site are essential for potency. nih.govrsc.org These insights allow for the rational design of new derivatives with improved binding affinity and selectivity. nih.gov
| Ligand Scaffold | Protein Target | Key Insight | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | DYRK1A | Identified key hydrogen bond with residue Lys188, crucial for inhibitory activity. | nih.govresearchgate.net |
| Pyrazolo[3,4-d]pyrimidines | CDK2 | Confirmed good fit into the active site via hydrogen bonding with Leu83. | rsc.org |
| Pyrazolo[3,4-d]pyrimidines | DNA Topoisomerase | Antiproliferative activity attributed to intermolecular hydrogen bonding. | nih.gov |
| 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one | MKK4 | Scaffold identified as a highly selective inhibitor through screening. | nih.gov |
While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing information on conformational flexibility and the stability of the ligand-protein complex. nih.gov
MD simulations have been used to study the binding of pyrido[2,3-d]pyrimidine derivatives to DYRK1A, confirming the stability of the docked poses and highlighting the importance of van der Waals interactions as the major driving force for binding, in addition to hydrogen bonds. nih.govresearchgate.net In another study, MD simulations of 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine (B50134) derivatives were used to analyze properties like root mean square deviation (RMSD) and root mean square fluctuation (RMSF), which describe the stability of the complex and the flexibility of protein residues, respectively. researchgate.net These simulations provide a more realistic model of the biological environment and can reveal subtle dynamic effects that are critical for molecular recognition and binding affinity. nih.gov
Establishing a quantitative structure-activity relationship (SAR) is a primary goal in drug development. Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of two or more similar ligands to a common receptor. By simulating a non-physical, "alchemical" transformation of one ligand into another, both in solution and when bound to the protein, FEP can predict the change in binding affinity resulting from a chemical modification. vu.nl
This predictive power is invaluable for prioritizing which compounds to synthesize and test, thereby accelerating the optimization of fragment hits into lead compounds. vu.nl While direct FEP studies on this compound are not widely published, related and less computationally expensive methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) have been applied to similar systems. For example, MM/PBSA was used to calculate the binding free energies of pyrido[2,3-d]pyrimidine derivatives to DYRK1A, showing high consistency with experimental activities. nih.govresearchgate.net These free energy calculations are powerful tools for enriching SAR data and guiding the design of analogs with enhanced potency. researchgate.netvu.nl
Structure Activity Relationships Sar and Mechanistic Research of Dihydropyrido 2,3 B Pyrazin 3 One Derivatives
Elucidation of Structural Determinants for Molecular Interactions
The biological activity of dihydropyrido[2,3-b]pyrazin-3-one derivatives is profoundly influenced by the nature and position of various substituents on the core bicyclic framework. Understanding these structural determinants is crucial for designing next-generation inhibitors with enhanced efficacy and selectivity.
Influence of Substituent Positioning on Molecular Recognition and Activity
Systematic modifications of the this compound scaffold have revealed that the placement of substituents plays a critical role in molecular recognition and subsequent biological activity. For instance, in the context of 1,2-dihydropyrido[3,4-b]pyrazines, which share a related dihydropyrazine (B8608421) ring, the presence of amino or masked amino groups at positions 5 and 7 was found to be a prerequisite for their activity. nih.gov Furthermore, the nature of the substituents at positions 2 and 3 significantly modulates the compound's potency. nih.gov
In a series of 1,2-dihydropyrido[3,4-b]pyrazine derivatives, a substituent containing an aryl group at the 6-position was deemed necessary for antineoplastic activity. The potency of these compounds was further enhanced by the introduction of a methyl group at the 7-position. nih.gov Conversely, the replacement of the 4-amino group with other functionalities resulted in a loss of activity. nih.gov These findings underscore the precise structural requirements for effective molecular interactions.
Role of the Bicyclic Framework in Ligand Binding and Selectivity
The rigid bicyclic framework of this compound serves as a crucial anchor for orienting substituents in a specific three-dimensional arrangement, thereby facilitating optimal interactions with the target protein's binding site. The inherent structural features of this scaffold are fundamental to its ability to act as a selective ligand.
Studies on related dihydropteridinones, which were optimized to develop selective MKK4 inhibitors based on a 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold, highlight the importance of the core structure in achieving selectivity. nih.gov The planarity and rigidity of the bicyclic system can contribute to favorable binding energies and specific hydrogen bond interactions within the active site of a target enzyme or receptor. Alterations to this core, such as oxidation to the aromatic pyrido[2,3-b]pyrazine (B189457), can significantly impact biological activity, as observed in studies where the 1,2-dihydro structure was essential for the desired effect. nih.gov The heterocyclic nature of the pyrido[2,3-b]pyrazine core has been recognized for its wide range of biological applications, indicating its versatility as a pharmacophore. nih.gov
Mechanisms of Enzyme and Receptor Modulation by Dihydropyridopyrazines
Derivatives of the dihydropyrido[2,3-b]pyrazine scaffold have been shown to modulate the activity of several key enzymes and receptors implicated in various diseases. The following sections detail the mechanisms of action for specific derivatives against their respective targets.
Aldose Reductase Inhibition by Pyrido[2,3-b]pyrazin-3(4H)-one Derivatives
A series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives have been identified as potent inhibitors of aldose reductase (ALR2), an enzyme implicated in the complications of diabetes. The inhibitory mechanism of these compounds involves key interactions within the enzyme's active site. The presence of a carboxylic acid group at the N4 position and a substituted aromatic group at the C2 position are critical for high inhibitory potency.
Molecular docking studies have revealed that the carboxylate group forms essential hydrogen bonds with key residues in the active site, such as Tyr48, His110, and Trp111. The aromatic substituent at the C2 position occupies a hydrophobic pocket, further stabilizing the enzyme-inhibitor complex. The introduction of phenolic hydroxyl groups on a C2-styryl side chain was found to be particularly beneficial, not only for ALR2 inhibition but also for conferring antioxidant properties to the molecules.
| Compound | Substituent at C2 | IC50 (µM) for ALR2 Inhibition |
| 9c | Substituted aromatic group | 0.009 |
| 11i | Phenolic hydroxyl substituted C2-styryl side chain | Potent, with strong antioxidant activity |
Table 1: Inhibitory activity of selected pyrido[2,3-b]pyrazin-3(4H)-one derivatives against aldose reductase (ALR2).
Covalent Inhibition of KRAS by 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione (B189722) Derivatives
Certain 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been developed as covalent inhibitors of the KRAS protein, a key oncogene mutated in many cancers. nih.gov These compounds are specifically designed to target the G12C mutant of KRAS, where a glycine (B1666218) residue is replaced by a cysteine.
The mechanism of inhibition involves the formation of a covalent bond between the dihydropyrido[2,3-b]pyrazine-2,3-dione derivative and the thiol group of the cysteine residue at position 12 of the KRAS G12C mutant. This irreversible binding locks the KRAS protein in an inactive, GDP-bound state. By sequestering KRAS in this inactive conformation, the inhibitor prevents the exchange of GDP for GTP, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This targeted covalent inhibition represents a promising strategy for treating KRAS G12C-driven cancers. nih.govnih.gov
Cyclin-Dependent Kinase 2 (CDK2) Inhibition by Dihydropyrido[2,3-d]pyrimidone Compounds
A series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives, which can be considered as a class of dihydropyrido[2,3-d]pyrimidones, have been identified as highly selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov CDK2 is a crucial regulator of the cell cycle, and its dysregulation is often observed in cancer.
The mechanism of CDK2 inhibition by these compounds involves competitive binding to the ATP-binding pocket of the enzyme. Structure-activity relationship studies have shown that the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core is a key determinant of selectivity for CDK2 over other CDKs. Further optimization, including the introduction of a methyl substituent on a benzenesulfonamide (B165840) moiety and specific substituents on the lactam ring, led to a significant increase in selectivity. For example, a (1S, 3R)-hydroxycyclohexane substituent on the lactam was found to be particularly favorable for enhancing selectivity. nih.gov Molecular modeling studies of related pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown a binding orientation within the CDK2 active site that is comparable to that of ATP. nih.govresearchgate.net
| Scaffold | Key Substitutions for Selectivity | Selectivity over other CDKs |
| 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | Methyl on benzenesulfonamide, (1S, 3R)-hydroxycyclohexane on lactam | >200-fold for CDKs 1/4/6/7/9 |
Table 2: Key structural features of dihydropyrido[2,3-d]pyrimidone derivatives for selective CDK2 inhibition.
Phosphodiesterase (PDE) Inhibition by Pyrido[4,3-e]nih.govnih.govrsc.orgtriazolo[4,3-a]pyrazines
A novel series of pyrido[4,3-e] nih.govrsc.orgtriazolo[4,3-a]pyrazines has been identified as potent inhibitors of phosphodiesterase 2 (PDE2) and PDE10, enzymes that regulate the levels of cyclic nucleotides like cAMP and cGMP. nih.gov These enzymes are crucial in cellular signaling, and their inhibition is a therapeutic strategy for various disorders, including those affecting the central nervous system. nih.gov
Initial research identified compounds with combined PDE2/PDE10 activity. nih.gov Subsequent optimization efforts focused on achieving selectivity for PDE2. A key finding in the structure-activity relationship (SAR) was that introducing a linear, lipophilic group at the meta-position of the phenyl ring attached to the triazole portion of the molecule significantly increased selectivity for PDE2 over PDE10. nih.govacs.org For instance, the addition of an n-butoxy group resulted in a highly potent PDE2 inhibitor with a 917-fold selectivity over PDE10. nih.gov Docking studies of these selective inhibitors into the PDE2 active site confirmed a binding mode similar to other tricyclic inhibitors. nih.gov
The table below presents the inhibitory activity of selected pyrido[4,3-e] nih.govrsc.orgtriazolo[4,3-a]pyrazine derivatives against PDE2 and PDE10.
| Compound | Substitution (meta-phenyl) | PDE2 IC50 (nM) | PDE10 IC50 (nM) | Selectivity (PDE10/PDE2) |
| 6 | H | 2.3 | 2.1 | 0.9 |
| 9 | n-Butoxy | 0.13 | 119 | 917 |
| 12 | 3-pentoxy | 0.22 | 240 | 1090 |
| 18 | Pyridyl | 0.54 | 12 | 22 |
Data sourced from ACS Med Chem Lett. 2015; 6(3): 282–286. nih.gov
Interaction with Brain Corticotropin-Releasing Factor Type-1 (CRF1) Receptors
Corticotropin-releasing factor (CRF) is a key regulator of the stress response through its interaction with CRF receptors, particularly the CRF1 subtype. nih.govacs.orgnih.gov Antagonists of the CRF1 receptor are being investigated as potential treatments for anxiety and depressive disorders. nih.govmdpi.com A series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones has been discovered to be highly potent CRF1 receptor antagonists. nih.govacs.org
SAR studies on this series revealed that specific substitutions on the pyridopyrazinone core are crucial for high-affinity binding. For example, compound 2 in this series demonstrated a very high potency with an IC50 value of 0.70 nM. nih.govresearchgate.net Further investigation led to the identification of compound 8w , which also showed high CRF1 receptor binding affinity. nih.gov This compound proved effective in animal models of anxiety. nih.gov The structural modifications explored within this chemical series have provided a deeper understanding of the pharmacophore required for potent CRF1 antagonism. acs.org
| Compound | Structure | CRF1 Receptor Binding Affinity (IC50, nM) |
| 2 | 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one derivative | 0.70 |
| 8w | 8-(butylethylamino)-4-(2,6-dimethoxypyridin-3-yl)-6-methyl-3,4-dihydro-1H-pyrido(2,3-b)pyrazin-2-one | High Affinity |
Data sourced from J Med Chem. 2004; 47(23): 5783–5790. nih.gov
Inhibition of Tyrosine Kinases and Dihydrofolate Reductase by Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of important cancer targets, including tyrosine kinases and dihydrofolate reductase (DHFR). rsc.orgnih.govnih.gov
Tyrosine Kinase Inhibition: Pyrido[2,3-d]pyrimidines have been developed as potent inhibitors of various tyrosine kinases, such as c-Abl and Bcr-Abl, which are implicated in chronic myeloid leukemia (CML). nih.gov For instance, the compound PD180970 was found to reduce Bcr-Abl tyrosine phosphorylation with an IC50 of 2.5 nM and was effective against imatinib-resistant CML cells. nih.gov Another compound, PD173955, also suppressed the growth of Bcr-Abl expressing cells at a similar concentration. nih.gov The development of these inhibitors often draws parallels with quinazoline-based kinase inhibitors. nih.gov More broadly, derivatives of this scaffold have shown inhibitory effects against phosphatidylinositol-3 kinase (PI3K) and cyclin-dependent kinases (CDK), such as Palbociclib, a CDK4/6 inhibitor used in breast cancer treatment. nih.govmdpi.com
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme for DNA synthesis, and its inhibition is a well-established anticancer and antimicrobial strategy. nih.govmdpi.com Pyrido[2,3-d]pyrimidines have been extensively studied as DHFR inhibitors. nih.gov Piritrexim, a notable example, is a lipophilic antifolate that inhibits DHFR and has demonstrated antitumor and anti-parasitic properties. nih.govnih.gov Its mechanism is attributed to the inhibition of DHFR, which is essential for the proliferation of cancer cells and opportunistic pathogens like Toxoplasma gondii. nih.gov
| Compound | Target | Activity (IC50) |
| PD180970 | Bcr-Abl Tyrosine Kinase | 2.5 nM |
| PD173955 | Bcr-Abl Tyrosine Kinase | 2.5 nM |
| Piritrexim | Dihydrofolate Reductase (DHFR) | Potent Inhibitor |
| Palbociclib | Cyclin-dependent kinase 4/6 (CDK4/6) | Potent Inhibitor |
Data sourced from Futur J Pharm Sci. 2023; 9(1): 33 and Molecules. 2021; 26(11): 3154. nih.govmdpi.com
Modulation of HCV NS5B RdRp by Pyrazine (B50134) Derivatives
The hepatitis C virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome. crimsonpublishers.comnih.gov This enzyme is a major target for the development of direct-acting antiviral agents. crimsonpublishers.commdpi.com Various pyrazine-containing heterocyclic derivatives have been identified as inhibitors of NS5B polymerase, typically acting at allosteric sites rather than the active site. crimsonpublishers.comnih.gov
Research has led to the discovery of pyrazolobenzothiazine derivatives that inhibit NS5B. nih.govnih.gov These compounds bind to the "palm site I," a hydrophobic allosteric pocket adjacent to the enzyme's active site, thereby blocking the initiation steps of RNA synthesis. nih.govmdpi.com SAR studies on this class of compounds showed that substitutions on the N-1 phenyl ring were critical for activity. Dichloro and chloro/methyl disubstituted derivatives showed enhanced activity, indicating that chlorine is a favorable replacement for fluorine at the meta and para positions. nih.gov For example, the meta-fluoro-N-1-phenyl pyrazolobenzothiazine derivative 4a was identified as a promising hit with an EC50 of 3.6 µM in a cell-based replicon system. nih.gov The planar conformation of these molecules, with a slight rotation between the core rings, is considered a key feature for effective binding to the NS5B palm site. crimsonpublishers.com
| Compound Class | Target Site | Example Compound | Activity |
| Pyrazolobenzothiazines | NS5B Palm Site I | Derivative 2p (dichloro substituted) | IC50 = 2.7 µM |
| Pyrazolobenzothiazines | NS5B Palm Site I | Derivative 4a (meta-fluoro substituted) | EC50 = 3.6 µM |
| Aryl Dihydrouracils | NS5B Palm Site I | Dasabuvir | Potent Inhibitor |
Data sourced from Viruses. 2020; 12(10): 1177 and Molecules. 2016; 21(11): 1561. nih.govmdpi.comnih.gov
Identification of Key Pharmacophoric Features for Target Affinity
Across the diverse biological targets for this compound and related heterocyclic systems, several key pharmacophoric features emerge that are critical for high-affinity binding.
Planar Heterocyclic Core: A common feature is a relatively planar, rigid heterocyclic core, such as the pyrido[2,3-b]pyrazine or pyrido[2,3-d]pyrimidine system. crimsonpublishers.comnih.gov This planarity facilitates insertion into binding pockets, particularly the ATP-binding site of kinases or allosteric sites like the NS5B palm site. crimsonpublishers.com
Strategic Substitutions for Selectivity and Potency: The nature and position of substituents on the core scaffold are determinants of both potency and selectivity. For PDE2 inhibitors, a linear lipophilic moiety at the meta-position of a phenyl ring was crucial for achieving selectivity over PDE10. nih.govacs.org In the case of CRF1 antagonists, specific alkylamino and dimethoxypyridinyl groups at defined positions of the dihydropyrido[2,3-b]pyrazin-2-one core were essential for high-affinity binding. nih.gov
Hydrogen Bonding Moieties: The presence of hydrogen bond donors and acceptors is a critical pharmacophoric element. For instance, the pyrazinone or pyrimidinone carbonyl group and the nitrogen atoms within the heterocyclic systems frequently engage in hydrogen bonding interactions with key amino acid residues in the target's active or allosteric site. ikm.org.my Computational studies on pyrido[2,3-b]pyrazine derivatives targeting KRAS protein showed strong hydrogen bonds with residues like Gly13, Asp119, and Ser145. ikm.org.my
Hydrophobic Interactions: Lipophilic pockets are common features in many of the targeted binding sites. The affinity of inhibitors is often enhanced by substituents that can form favorable hydrophobic interactions. For HCV NS5B inhibitors, filling a hydrophobic cavity in the palm site with chloro-substituted phenyl rings improved potency. nih.gov Similarly, for CRF1 antagonists, the butylethylamino group contributes to binding through hydrophobic interactions. nih.gov
Electronic Properties: The electronic nature of the scaffold and its substituents influences binding affinity. Density functional theory (DFT) calculations on pyrido[2,3-b]pyrazine derivatives have shown that compounds with a lower HOMO-LUMO energy gap (Egap), which correlates with higher reactivity and polarizability, can exhibit enhanced properties. rsc.org Compound 7 from one study, with the lowest Egap, also showed the highest nonlinear optical response, indicating significant electronic activity within the molecule. rsc.org
These pharmacophoric features provide a rational basis for the design of new and improved inhibitors based on the this compound scaffold for a variety of therapeutic targets.
Advanced Research Applications of the Dihydropyrido 2,3 B Pyrazin 3 One Scaffold
Role as a Precursor in Complex Heterocyclic Compound Synthesis
The dihydropyrido[2,3-b]pyrazin-3-one core serves as a valuable starting material for the construction of more intricate heterocyclic systems. researchgate.netnih.gov Its inherent reactivity and multiple functionalization points allow chemists to elaborate upon the basic framework, leading to the synthesis of novel and structurally diverse compounds.
One common strategy involves the derivatization of the lactam nitrogen or the aromatic pyridine (B92270) ring. For instance, the N-H bond of the lactam can be subjected to various reactions, such as tosylation, to introduce new functional groups. nih.gov However, these reactions can sometimes lead to unexpected rearrangements and the formation of zwitterionic species or aromatized pyridinone frameworks, highlighting the complex reactivity of the scaffold. nih.gov
Furthermore, the this compound skeleton can be a building block in multicomponent reactions. These reactions, which involve the simultaneous combination of three or more starting materials, provide an efficient pathway to complex molecules in a single step. For example, a one-pot, three-component synthesis involving 6-aminopyrimidine-2,4(1H,3H)-dione or its thio-analogue, an aromatic aldehyde, and 1,2-diphenylethanone can yield pyrido[2,3-d]pyrimidinone derivatives under solvent-free grinding conditions. researchgate.net This approach is lauded for its high yields and environmentally friendly nature. researchgate.net
The versatility of the this compound scaffold as a precursor is further demonstrated by its use in the synthesis of various fused heterocyclic systems. For example, derivatives of pyrido[2,3-d]pyrimidines have been synthesized through different strategies, including microwave-assisted one-pot three-component reactions of aromatic aldehydes, malononitrile, and 6-aminouracil. nih.gov
Exploration as Ligands for Molecular Imaging Research (e.g., PET Radiotracers)
The development of novel radiotracers for Positron Emission Tomography (PET) is a crucial area of molecular imaging research, enabling the non-invasive visualization and quantification of biological processes at the molecular level. The this compound scaffold has emerged as a promising platform for the design of such imaging agents.
The core structure can be labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) ([¹⁸F]), to create PET tracers. The design of these tracers often focuses on targeting specific biological molecules, such as enzymes or receptors, that are implicated in disease. For instance, the development of PET tracers for imaging tryptophan 2,3-dioxygenase (TDO), an enzyme involved in cancer and other diseases, has been an active area of research. nih.gov While direct examples of this compound based PET tracers are still emerging, the broader class of nitrogen-containing heterocycles is frequently explored for this purpose. The key is to design a molecule that retains high affinity and selectivity for its biological target after the introduction of the radioisotope.
The synthesis of these radiolabeled compounds presents its own set of challenges, often requiring multi-step procedures and specialized techniques like copper-mediated nucleophilic ¹⁸F-fluorination. nih.gov The resulting tracers must then be evaluated for their in vivo stability and pharmacokinetic properties to ensure they provide clear and accurate images. nih.govnih.gov
Investigational Use in Material Science for Organic Semiconductors and Fluorescent Dyes
The unique electronic and photophysical properties of the this compound scaffold and its derivatives make them attractive candidates for applications in material science, particularly in the fields of organic electronics and fluorescent materials. researchgate.net
Derivatives of the related pyrido[2,3-b]pyrazine (B189457) core have been investigated as organic semiconductors. researchgate.net These materials offer advantages over traditional inorganic semiconductors, including light weight, mechanical flexibility, and tunable properties through chemical modification. researchgate.net By incorporating donor and acceptor moieties into the molecular structure, researchers can create D-A-D (donor-acceptor-donor) architectures based on the pyrido[2,3-b]pyrazine backbone. researchgate.net These molecules can exhibit intramolecular charge transfer (ICT) phenomena, which are crucial for their semiconducting and photophysical properties. researchgate.netresearchgate.net
The photophysical properties of these compounds, such as their absorption and emission wavelengths, can be fine-tuned by altering the solvent polarity and the nature of the donor and acceptor groups. researchgate.netresearchgate.net This tunability is highly desirable for the development of organic light-emitting diodes (OLEDs) and fluorescent dyes. rsc.org For example, a family of pyrido[2,3-b]pyrazine-based materials has been shown to exhibit a wide range of emission colors, from blue to red, by systematically modifying the molecular structure. rsc.org Some of these materials have demonstrated high photoluminescence quantum yields and have been successfully incorporated into high-performance OLEDs. rsc.org
Furthermore, some pyrido[2,3-b]pyrazine derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent in the aggregated state. researchgate.netresearchgate.net This property is particularly useful for applications in bio-imaging and sensing.
Scaffold Design in Contemporary Medicinal Chemistry Research
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govnih.govresearchgate.netnih.govrsc.org This versatility has led to its extensive use in the design and synthesis of novel therapeutic agents for a wide range of diseases. nih.govnih.govresearchgate.netnih.govrsc.org
The scaffold's resemblance to endogenous purines, the building blocks of DNA and RNA, makes it an attractive starting point for the development of enzyme inhibitors. nih.govnih.gov Many derivatives of the broader pyrido[2,3-d]pyrimidine (B1209978) class have been investigated as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govnih.govgoogle.com For example, Palbociclib, a drug used for the treatment of breast cancer, is based on a pyrido[2,3-d]pyrimidin-7(8H)-one structure and acts as an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). nih.gov
Researchers have designed and synthesized numerous this compound derivatives with the aim of targeting specific kinases, such as mitogen-activated protein kinase kinase 4 (MKK4) and epidermal growth factor receptor (EGFR). nih.govnih.gov Structure-activity relationship (SAR) studies are crucial in this process, where systematic modifications to the scaffold are made to optimize potency, selectivity, and pharmacokinetic properties. nih.gov For instance, the presence of an aryl group at the 6-position and a methyl group at the 7-position have been found to be important for the antitumor activity of certain 1,2-dihydropyrido[3,4-b]pyrazine derivatives. nih.gov
The development of these compounds often involves multi-step synthetic routes, starting from readily available precursors. ikm.org.my The final products are then subjected to a battery of biological assays to evaluate their therapeutic potential, including in vitro enzyme inhibition assays and cell-based cytotoxicity studies. nih.gov
Future Perspectives and Emerging Trends in Dihydropyrido 2,3 B Pyrazin 3 One Research
Development of Novel and Green Synthetic Methodologies
The synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, structurally related to dihydropyrido[2,3-b]pyrazin-3-ones, has seen a shift towards more sustainable and efficient methods. A notable advancement is the use of iodine as a catalyst in aqueous media. researchgate.net This approach offers a greener alternative to traditional methods that often rely on harsh reagents and organic solvents.
One study highlights the I2/KI mediated condensation of 3-amino-2-propylpyrido[2,3-d]pyrimidin-4(3H)-one with various aldehydes. researchgate.net The use of water as a solvent is particularly advantageous as the products are typically insoluble in water, simplifying the work-up process. researchgate.net This method is not only environmentally benign but also efficient.
| Method | Catalyst | Solvent | Key Advantages |
| Traditional | Pyridine (B92270) | Organic Solvents | Established route |
| Green Method | Iodine/KI | Aqueous Media | Environmentally friendly, simple work-up, high yields |
This trend towards green chemistry is expected to continue, with researchers exploring other benign catalysts and solvent systems, such as microwave-assisted synthesis and the use of catalysts like bismuth(III)triflate, to further improve the efficiency and environmental footprint of synthesizing these important heterocyclic compounds. nih.govnih.gov
Integration of Advanced Computational and Experimental Techniques for Mechanistic Elucidation
The synergy between computational modeling and experimental analysis is becoming increasingly crucial in understanding the structure, properties, and reactivity of dihydropyrido[2,3-b]pyrazin-3-one derivatives. Density Functional Theory (DFT) calculations, in particular, have proven to be a powerful tool for elucidating electronic and spectroscopic properties.
For instance, studies on novel pyrido[2,3-b]pyrazine-based heterocyclic compounds have employed DFT computations with the B3LYP/6-31G(d,p) level of theory to investigate their nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), and vibrational frequencies. researchgate.netnih.gov These computational analyses, combined with experimental techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, provide a comprehensive characterization of the synthesized molecules. researchgate.netnih.gov
| Technique | Application | Insights Gained |
| DFT (B3LYP/6-31G(d,p)) | Calculation of electronic and spectroscopic properties. researchgate.netnih.gov | Understanding of NLO properties, FMOs, and vibrational modes. researchgate.netnih.gov |
| Molecular Docking | Prediction of binding modes with biological targets. ikm.org.mynih.gov | Identification of key interactions with amino acid residues. ikm.org.my |
| NMR Spectroscopy | Structural characterization of synthesized compounds. researchgate.net | Confirmation of chemical structures. researchgate.net |
| FT-IR Spectroscopy | Identification of functional groups. researchgate.net | Confirmation of molecular structure. researchgate.net |
Molecular docking studies are also being extensively used to predict the binding interactions of these compounds with biological targets, such as the KRAS protein. ikm.org.my By simulating the binding pose and calculating binding energies, researchers can gain insights into the structure-activity relationships and guide the design of more potent inhibitors. ikm.org.my This integrated approach is expected to accelerate the discovery and optimization of new this compound-based molecules with desired properties.
Exploration of Undiscovered Biological Targets and Pathways for Chemical Probes
The this compound scaffold is proving to be a versatile platform for the development of chemical probes to explore novel biological targets and pathways. Recent research has highlighted its potential in targeting key proteins implicated in cancer and other diseases.
A significant development is the investigation of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (B189722) derivatives as covalent inhibitors of the KRAS protein. nih.govresearchgate.netbenthamdirect.com Mutations in the KRAS gene are prevalent in many cancers, making it a critical therapeutic target. nih.gov The ability of these compounds to form a covalent bond with the target protein offers the potential for highly effective and durable inhibition. researchgate.net
Furthermore, a successful "off-to-on target" strategy has led to the development of highly selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one inhibitors of mitogen-activated protein kinase kinase 4 (MKK4). acs.orgnih.gov MKK4 is a regulator of hepatocyte regeneration and a promising target for treating degenerative liver diseases. nih.gov
Beyond intracellular targets, pyrido[2,3-b]pyrazine (B189457) derivatives are being explored for novel applications such as electrochemical DNA sensing. researchgate.netnih.govrsc.org This opens up new avenues for the development of diagnostic tools based on this heterocyclic system.
| Compound Class | Biological Target/Application | Significance |
| 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-diones | KRAS (covalent inhibitors) nih.govresearchgate.netbenthamdirect.com | Targeting a key oncogene in various cancers. nih.gov |
| 1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-ones | MKK4 (selective inhibitors) acs.orgnih.gov | Potential for treating degenerative liver diseases. nih.gov |
| Pyrido[2,3-b]pyrazine derivatives | Electrochemical DNA sensing researchgate.netnih.govrsc.org | Novel application in diagnostics. |
Innovations in Structure-Based Design and Optimization of Dihydropyridopyrazines
Structure-based drug design is a powerful strategy that is being increasingly applied to the optimization of dihydropyridopyrazine inhibitors. By understanding the three-dimensional structure of the target protein and how a ligand binds to it, researchers can make rational modifications to improve potency and selectivity.
A compelling example is the development of selective MKK4 inhibitors from the unselective ribosomal S6 kinase inhibitor, BI-D1870. acs.org The initial compound showed moderate activity against MKK4. acs.org Through a stepwise strategic approach that involved identifying the hinge binding motif and making targeted chemical modifications, researchers were able to develop highly selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one inhibitors of MKK4. acs.orgnih.gov This process highlights the power of structure-based design to transform a non-selective compound into a highly specific inhibitor.
This approach is also being applied to the design of inhibitors for other targets. For instance, the design of 1,4-dihydropyridine (B1200194) inhibitors of the KCa3.1 potassium channel has been guided by high-resolution structural information. nih.gov As more crystal structures of dihydropyridopyrazine derivatives in complex with their biological targets become available, we can expect to see further innovations in structure-based design leading to the development of next-generation therapeutic agents with improved efficacy and safety profiles.
Q & A
Q. What are the key considerations for optimizing the synthesis of dihydropyrido[2,3-b]pyrazin-3-one derivatives?
Methodological guidance:
- Use Pd(PPh₃)₂Cl₂/CuI-catalyzed Sonogashira coupling for introducing alkynyl groups (e.g., 3-ethynylpyridine) to the pyrazine core .
- Employ Suzuki-Miyaura cross-coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) for aryl substitutions under Pd(PPh₃)₄ catalysis .
- Optimize reaction conditions (e.g., KOtBu in NMP at 100°C) to enhance regioselectivity and yield .
Q. How can impurities in this compound-based pharmaceuticals be systematically profiled?
Methodological guidance:
- Use HPLC with reference standards (e.g., Imp. B(BP): 62337-66-0) to identify and quantify process-related impurities .
- Characterize hydrochloride salts of intermediates (e.g., Imp. C(BP) dihydrochloride) via mass spectrometry and NMR to confirm structural integrity .
Q. What safety protocols are essential for handling this compound derivatives in the lab?
Methodological guidance:
- Wear NIOSH-approved respirators and nitrile gloves to avoid inhalation/skin contact, as acute toxicity data indicate potential hazards .
- Store waste separately and dispose via certified hazardous waste management services to comply with OSHA and IARC guidelines .
Advanced Research Questions
Q. How do meta-substituted aromatic amino/ether groups influence the BET-inhibitory activity of this compound derivatives?
Methodological guidance:
- Synthesize derivatives with meta-Cl or -OCH₃ substituents and evaluate binding affinity via TR-FRET assays using recombinant BRD4 bromodomains .
- Compare IC₅₀ values with unsubstituted analogs to quantify steric/electronic effects on protein-ligand interactions .
Q. What in vivo models are suitable for assessing the pharmacokinetic profile of this compound-based CRF-1 receptor antagonists?
Methodological guidance:
Q. How can computational methods enhance the design of this compound-derived JAK inhibitors?
Methodological guidance:
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
Methodological guidance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
